molecular formula C19H11Cl2FN2OS B11093334 4-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(4-fluorophenyl)-1,3-thiazol-2-amine

4-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(4-fluorophenyl)-1,3-thiazol-2-amine

Cat. No.: B11093334
M. Wt: 405.3 g/mol
InChI Key: BMMYQXYSABPKLJ-UHFFFAOYSA-N
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Description

N-{4-[5-(2,5-DICHLOROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}-N-(4-FLUOROPHENYL)AMINE: is a complex organic compound characterized by the presence of multiple functional groups, including dichlorophenyl, furyl, thiazolyl, and fluorophenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(2,5-DICHLOROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}-N-(4-FLUOROPHENYL)AMINE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Formation of the Thiazole Ring: This step involves the reaction of a dichlorophenyl-substituted furan with a thioamide under acidic conditions to form the thiazole ring.

    Coupling Reactions: The thiazole intermediate is then coupled with a fluorophenylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-(2,5-DICHLOROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}-N-(4-FLUOROPHENYL)AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{4-[5-(2,5-DICHLOROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}-N-(4-FLUOROPHENYL)AMINE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-{4-[5-(2,5-DICHLOROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}-N-(4-FLUOROPHENYL)AMINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloroaniline: Shares the dichlorophenyl moiety but lacks the thiazole and furyl groups.

    4-Fluoroaniline: Contains the fluorophenyl group but does not have the thiazole or dichlorophenyl moieties.

Uniqueness

N-{4-[5-(2,5-DICHLOROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}-N-(4-FLUOROPHENYL)AMINE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H11Cl2FN2OS

Molecular Weight

405.3 g/mol

IUPAC Name

4-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(4-fluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C19H11Cl2FN2OS/c20-11-1-6-15(21)14(9-11)17-7-8-18(25-17)16-10-26-19(24-16)23-13-4-2-12(22)3-5-13/h1-10H,(H,23,24)

InChI Key

BMMYQXYSABPKLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=CS2)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)F

Origin of Product

United States

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